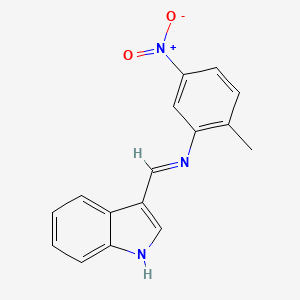![molecular formula C24H14ClFN2O B11546799 2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11546799.png)
2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is an organic compound that features a furan ring substituted with a nitrile group, two phenyl groups, and an imine linkage to a chlorofluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-amino-4,5-diphenylfuran-3-carbonitrile under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile
- 2-amino-4,5-diphenyl-3-furancarbonitrile
Uniqueness
2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is unique due to the presence of the chlorofluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H14ClFN2O |
|---|---|
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H14ClFN2O/c25-20-12-7-13-21(26)19(20)15-28-24-18(14-27)22(16-8-3-1-4-9-16)23(29-24)17-10-5-2-6-11-17/h1-13,15H/b28-15+ |
Clave InChI |
UJWNUNVBRCJEDN-RWPZCVJISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11546724.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11546725.png)
![[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11546733.png)

![N-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methyl}imidoformamide](/img/structure/B11546741.png)
![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11546744.png)
![2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546747.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11546759.png)
![2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11546764.png)

![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11546780.png)
![2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B11546784.png)
![4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11546792.png)
